molecular formula C13H12Cl3N B1356796 [4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride CAS No. 518357-39-6

[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride

Cat. No.: B1356796
CAS No.: 518357-39-6
M. Wt: 288.6 g/mol
InChI Key: DXTVPISDIGCIAG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dichlorophenyl and phenyl precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and chemical research.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound may be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride can be compared with other similar compounds, such as:

    [4-(3,5-Dichlorophenyl)Phenyl]Methylamine: The non-hydrochloride form of the compound.

    [4-(3,5-Dichlorophenyl)Phenyl]Ethylamine: A similar compound with an ethyl group instead of a methyl group.

    [4-(3,5-Dichlorophenyl)Phenyl]Propylamine: A compound with a propyl group.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its reactivity and solubility.

Properties

IUPAC Name

[4-(3,5-dichlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10;/h1-7H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTVPISDIGCIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592108
Record name 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518357-39-6
Record name [1,1′-Biphenyl]-4-methanamine, 3′,5′-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518357-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3',5'-Dichloro[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-Dichlorophenyl)benzylamine hydrochloride
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